molecular formula C7H4BrCl2NO2 B1377038 3-Amino-4-bromo-2,6-dichlorobenzoic acid CAS No. 1415124-69-4

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Cat. No.: B1377038
CAS No.: 1415124-69-4
M. Wt: 284.92 g/mol
InChI Key: FHPFUBUFUCGMAY-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2,6-dichlorobenzoic acid: is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring

Biochemical Analysis

Biochemical Properties

3-Amino-4-bromo-2,6-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain cytochrome P450 enzymes, such as CYP2C9 . This inhibition can affect the metabolism of other compounds, leading to changes in their bioavailability and activity. Additionally, this compound can bind to specific receptors, modulating their signaling pathways and altering cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including those involved in inflammation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can upregulate or downregulate the expression of specific genes, impacting protein synthesis and cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, such as the inhibition of CYP2C9 mentioned earlier . This binding can prevent the enzyme from catalyzing its substrate, leading to an accumulation of the substrate or a decrease in the production of the enzyme’s products. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere . Prolonged exposure to light or air can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For instance, it can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can alter the compound’s chemical structure, affecting its activity and bioavailability. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are responsible for the uptake of various organic acids . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzoic acid derivatives, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of halogen and amino groups.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as bromine, chlorine, and nitrating agents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are used in coupling reactions.

Major Products:

    Substitution Products: Various halogenated and nitrated derivatives.

    Oxidation and Reduction Products: Amino derivatives and their oxidized forms.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

Chemistry: 3-Amino-4-bromo-2,6-dichlorobenzoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino, bromo, and dichloro groups allows the compound to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Amino-2,5-dichlorobenzoic acid
  • 4-Bromo-2,6-dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid

Comparison: 3-Amino-4-bromo-2,6-dichlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-amino-4-bromo-2,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPFUBUFUCGMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-2,6-dichloro-benzoic acid (5 g, 24 mmol, Step b) in acetonitrile (50 mL) was treated with N-bromosuccinimide (5.1 g, 29 mmol) and the reaction mixture was stirred at 90° C. for 45 minutes. Acetonitrile was removed under vacuum and the residue was partitioned between water (200 mL) and ethyl acetate (200 mL). Organic layer was separated and the aqueous layer was again extracted with ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous sodium sulphate and concentrated to yield 3-amino-4-bromo-2,6-dichloro-benzoic acid (5 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

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